N-Cyclobutyl-4-fluoroaniline hydrochloride
Description
N-Cyclobutyl-4-fluoroaniline hydrochloride is an organic compound featuring a cyclobutyl group attached to the nitrogen of a 4-fluoroaniline moiety, with a hydrochloride salt enhancing its solubility. The fluorine atom at the para position of the aromatic ring contributes to electronic effects (e.g., increased electronegativity) and metabolic stability, common in medicinal chemistry optimizations.
Properties
IUPAC Name |
N-cyclobutyl-4-fluoroaniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FN.ClH/c11-8-4-6-10(7-5-8)12-9-2-1-3-9;/h4-7,9,12H,1-3H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUKKTNPQGBZNBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=C(C=C2)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClFN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Cyclobutyl-4-fluoroaniline hydrochloride generally involves the following steps:
Cyclobutylation of Aniline: Aniline undergoes a cyclobutylation reaction where a cyclobutyl group is introduced to the nitrogen atom. This can be achieved using cyclobutyl halides in the presence of a base.
Fluorination: The next step involves the introduction of a fluorine atom to the para position of the benzene ring. This can be done using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treating it with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Cyclobutyl-4-fluoroaniline hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine or hydrocarbon derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Corresponding amine or hydrocarbon derivatives.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
N-Cyclobutyl-4-fluoroaniline hydrochloride has been investigated for its potential as a therapeutic agent, particularly in the development of small molecule probes and inhibitors.
1.1. Small Molecule Probes
Recent studies have highlighted the use of N-Cyclobutyl-4-fluoroaniline derivatives as small molecule probes that can stabilize proteins involved in neurodegenerative diseases. For instance, a study reported the synthesis of small molecules that post-translationally stabilize the survival motor neuron protein, which is crucial for treating spinal muscular atrophy . The compound's structural features allow it to interact effectively with target proteins, enhancing their stability and function.
1.2. Antibacterial Activity
N-Cyclobutyl-4-fluoroaniline and its derivatives have shown promising antibacterial activity against various pathogens, including Pseudomonas aeruginosa. The compound's ability to inhibit type III secretion systems (T3SS) in bacteria has been documented, which is vital for preventing bacterial virulence . The mechanism involves blocking the secretion of effector proteins that facilitate bacterial infection.
Structure-Activity Relationship Studies
Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its pharmacological properties. Researchers have conducted extensive SAR analyses to identify how modifications to the aniline moiety affect biological activity.
2.1. Modifications and Their Effects
The introduction of various substituents on the aniline ring has been shown to impact the compound's efficacy and selectivity against bacterial strains. For example, fluorination at specific positions has been linked to enhanced antibacterial properties while maintaining low toxicity profiles .
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including:
- Formation of Aniline Derivatives : Starting from commercially available 4-fluoroaniline, cyclobutyl groups can be introduced through nucleophilic substitution reactions.
- Hydrochloride Salt Formation : The final product is often converted into its hydrochloride salt form to enhance solubility and stability.
The characterization of synthesized compounds is performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which confirm their structure and purity .
Case Studies
Several case studies illustrate the practical applications of this compound:
4.1. Antimicrobial Research
In a study examining novel antibacterial agents, derivatives of N-Cyclobutyl-4-fluoroaniline were tested against resistant strains of Staphylococcus aureus. Results indicated that certain modifications led to significant reductions in bacterial growth, suggesting potential for development into therapeutic agents .
4.2. Drug Development Initiatives
Pharmaceutical companies have explored this compound in drug development pipelines targeting multi-drug resistant infections. The compound's unique properties make it a candidate for further clinical trials aimed at addressing urgent public health challenges .
Mechanism of Action
The mechanism of action of N-Cyclobutyl-4-fluoroaniline hydrochloride involves its interaction with specific molecular targets. The cyclobutyl group and fluorine atom contribute to its binding affinity and specificity towards certain enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways .
Comparison with Similar Compounds
Key Observations:
- Substituent Effects: Cyclobutyl vs. Fluorine vs. Trifluoromethyl/Chlorine: The 4-fluoro substituent offers moderate electron-withdrawing effects, enhancing aromatic ring stability without the extreme hydrophobicity of fluoxetine’s trifluoromethyl group . Unlike chlorphenoxamine’s chlorine, fluorine is less bulky and may reduce off-target interactions .
Physicochemical Properties :
- Hydrochloride salts universally improve water solubility. The target compound’s solubility is expected to be moderate, between memantine (highly lipophilic) and fluoxetine (balanced by trifluoromethyl) .
- Melting points and logP values are unavailable in the evidence, but fluorine’s electronegativity likely lowers the pKa of the aniline NH, affecting protonation and membrane permeability.
- Therapeutic Implications: The combination of cyclobutyl and fluorine may favor CNS activity (e.g., antidepressants, anticonvulsants), as seen in dosulepin and fluoxetine . However, the lack of a tricyclic or SSRI moiety suggests a novel mechanism.
Research Findings and Limitations
- Structural Insights: Cyclobutyl groups are rare in approved drugs due to synthetic challenges and ring strain.
- Metabolic Stability: Fluorine at the para position likely reduces oxidative metabolism in the liver, extending half-life compared to non-halogenated analogs .
- Gaps in Data : The evidence provided lacks explicit pharmacological or kinetic data for the target compound. Comparisons are inferred from structural analogs, necessitating further experimental validation.
Biological Activity
N-Cyclobutyl-4-fluoroaniline hydrochloride, a compound characterized by its unique cyclobutyl and fluorine substituents, has garnered attention in various fields of biological research. This article delves into its biological activity, mechanisms of action, and potential applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
This compound is an aromatic amine with a cyclobutyl group attached to the nitrogen atom and a fluorine atom at the para position of the aniline ring. This structure contributes to its distinct chemical reactivity and biological properties.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors. The presence of the fluorine atom enhances its binding affinity due to electronic effects, while the cyclobutyl group may influence steric interactions. The compound can act as an enzyme inhibitor by binding to active or allosteric sites, modulating various biochemical pathways.
Enzyme Inhibition
This compound has been investigated for its potential as an enzyme inhibitor. Studies indicate that it can inhibit certain enzymes involved in metabolic pathways, which may have implications in drug development for diseases such as cancer and metabolic disorders .
Table 1: Enzyme Inhibition Data
Antitumor Activity
Recent studies have highlighted the potential antitumor effects of this compound. It has shown promising results in inhibiting tumor growth in various cancer cell lines.
Table 2: Antitumor Activity Data
Study on SMN Protein Increase
In vivo studies demonstrated that compounds similar to this compound can increase survival motor neuron (SMN) protein levels in models of spinal muscular atrophy (SMA). This suggests a potential therapeutic role for the compound in neurodegenerative diseases .
Study on FLT3 Inhibition
A related compound was shown to inhibit FLT3 (Fms-like tyrosine kinase 3), a critical target in acute myeloid leukemia (AML). The structure-activity relationship (SAR) studies indicated that modifications similar to those found in this compound enhance FLT3 inhibitory activity, suggesting its utility in cancer therapy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
